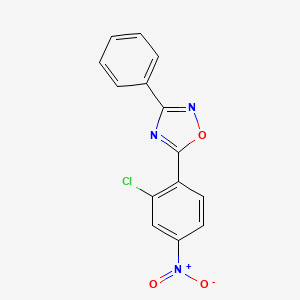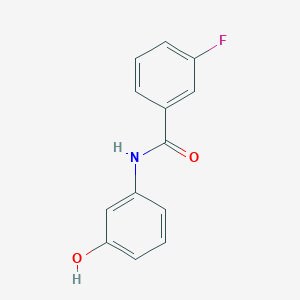
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as EMs-GP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EMs-GP is a member of the glycine-extended gastrin family of peptides, which are known to play a crucial role in regulating various physiological processes in the body.
作用機序
The mechanism of action of EMs-GP is not fully understood. However, it is believed that the compound exerts its effects by binding to specific receptors in the body. EMs-GP is known to bind to the cholecystokinin-2 receptor, which is expressed in various tissues, including the gastrointestinal tract, pancreas, and brain. By binding to this receptor, EMs-GP is thought to modulate various physiological processes, such as gastric acid secretion and cell proliferation.
Biochemical and Physiological Effects
EMs-GP has been shown to have various biochemical and physiological effects in the body. For instance, the compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, EMs-GP has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, EMs-GP has been shown to modulate gastric acid secretion, suggesting that it may have a role in the treatment of gastric acid-related disorders.
実験室実験の利点と制限
One of the advantages of using EMs-GP in lab experiments is its specificity for the cholecystokinin-2 receptor. This specificity allows researchers to study the effects of EMs-GP on specific physiological processes, such as cell proliferation and gastric acid secretion. However, one of the limitations of using EMs-GP in lab experiments is its limited solubility in aqueous solutions, which can make it challenging to administer the compound to cells in vitro.
将来の方向性
There are several future directions for research on EMs-GP. One area of research is the development of novel EMs-GP analogs that exhibit improved solubility and bioavailability. Another area of research is the investigation of the therapeutic potential of EMs-GP in other disease conditions, such as diabetes and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of EMs-GP and to identify potential side effects associated with its use.
Conclusion
EMs-GP is a compound that has shown promise in the treatment of various disease conditions. Its specificity for the cholecystokinin-2 receptor makes it a valuable tool for studying specific physiological processes, such as cell proliferation and gastric acid secretion. However, further research is needed to fully understand the mechanism of action of EMs-GP and to identify potential side effects associated with its use.
合成法
EMs-GP can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. In solid-phase peptide synthesis, the compound is synthesized on a solid support, while in solution-phase peptide synthesis, the compound is synthesized in a solution. Regardless of the method used, the synthesis of EMs-GP involves the coupling of the appropriate amino acids in the correct sequence and the subsequent removal of the protecting groups.
科学的研究の応用
EMs-GP has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in various disease conditions. For instance, EMs-GP has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory bowel disease. Additionally, EMs-GP has been shown to inhibit the growth of certain cancer cells, suggesting that it may have a role in cancer therapy.
特性
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-3-17-10-6-4-9(5-7-10)13(8-11(12)14)18(2,15)16/h4-7H,3,8H2,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFALWTMTJZXQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide](/img/structure/B5796605.png)
![N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]succinohydrazide](/img/structure/B5796619.png)
![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthylsulfonyl)acetamide](/img/structure/B5796623.png)

![N~1~-(2-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5796638.png)
![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5796646.png)
![2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5796653.png)
![5-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5796660.png)

![1-benzyl-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5796670.png)

![N''-[3-methoxy-4-(4-nitrophenoxy)benzylidene]carbonohydrazonic diamide hydrochloride](/img/structure/B5796693.png)
![3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5796709.png)
